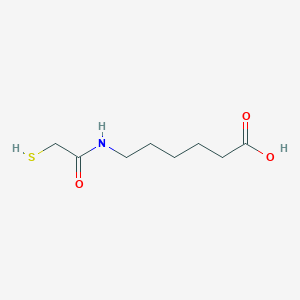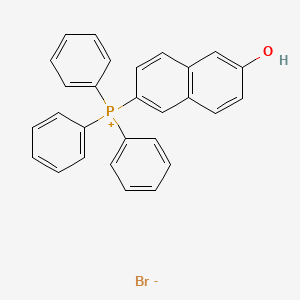
(Dicyanomethylidene)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dicyanomethylidene)propanedioic acid is an organic compound characterized by the presence of two cyano groups and a propanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyanomethylidene)propanedioic acid typically involves the reaction of malonic acid derivatives with dicyanomethane. One common method includes the use of chloroacetic acid, calcium hydroxide, and hydrogen cyanide. The process involves the reaction between the water solution of calcium hydroxide and chloroacetic acid to produce calcium chloroacetate. Hydrogen cyanide gas is then introduced, followed by alkaline hydrolysis to obtain calcium malonate solution. This solution is then acidified to produce propanedioic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
(Dicyanomethylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include dicarboxylic acids, amines, and substituted derivatives of this compound.
Applications De Recherche Scientifique
(Dicyanomethylidene)propanedioic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (Dicyanomethylidene)propanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: A simple dicarboxylic acid with similar structural features but lacking the cyano groups.
Propanedioic acid, propyl-: Another derivative of malonic acid with a propyl group instead of cyano groups.
Uniqueness
(Dicyanomethylidene)propanedioic acid is unique due to the presence of cyano groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for applications requiring specific chemical and physical characteristics.
Propriétés
Numéro CAS |
653575-63-4 |
|---|---|
Formule moléculaire |
C6H2N2O4 |
Poids moléculaire |
166.09 g/mol |
Nom IUPAC |
2-(dicyanomethylidene)propanedioic acid |
InChI |
InChI=1S/C6H2N2O4/c7-1-3(2-8)4(5(9)10)6(11)12/h(H,9,10)(H,11,12) |
Clé InChI |
LKOIXZIQZBMVPP-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=C(C(=O)O)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)

![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
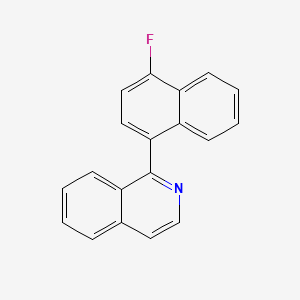
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
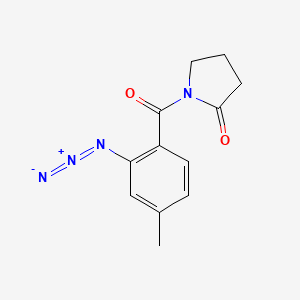
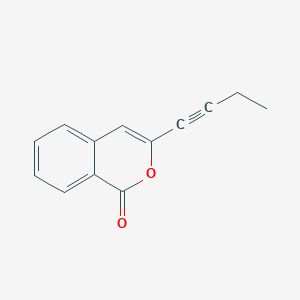
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)

![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)

